molecular formula C21H23N3O3S B7114803 N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide

N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide

Cat. No.: B7114803
M. Wt: 397.5 g/mol
InChI Key: WYFCPKVYAIFWTA-UHFFFAOYSA-N
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Description

N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-14-21(15-27-10-9-24(21)12-16-4-2-1-3-5-16)13-23-20(26)18-19-17(6-8-22-18)7-11-28-19/h1-8,11,25H,9-10,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFCPKVYAIFWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)(CNC(=O)C3=NC=CC4=C3SC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the morpholine ring and the benzyl group. The final step involves the formation of the carboxamide group. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and various amines. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]pyridine-7-carboxamide
  • N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-d]pyridine-7-carboxamide

Uniqueness

N-[[4-benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]thieno[2,3-c]pyridine-7-carboxamide is unique due to its specific structural features, such as the thienopyridine core and the morpholine ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

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